molecular formula C13H14Cl4N2O4 B14620193 N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-14-6

N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)

Cat. No.: B14620193
CAS No.: 58085-14-6
M. Wt: 404.1 g/mol
InChI Key: QIBNGGHMSBEENW-UHFFFAOYSA-N
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Description

N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and dichloroacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide): Characterized by its unique combination of dimethoxyphenyl and dichloroacetamide groups.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties.

    2,2-Dichloroacetamide: Another precursor, commonly used in organic synthesis.

Uniqueness

N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) stands out due to its specific structural features, which confer unique reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

58085-14-6

Molecular Formula

C13H14Cl4N2O4

Molecular Weight

404.1 g/mol

IUPAC Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,5-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C13H14Cl4N2O4/c1-22-6-3-4-8(23-2)7(5-6)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21)

InChI Key

QIBNGGHMSBEENW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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